molecular formula C13H23NO6 B12817096 N-(tert-Butoxycarbonyl)-N-(2-tert-butoxy-2-oxoethyl)glycine

N-(tert-Butoxycarbonyl)-N-(2-tert-butoxy-2-oxoethyl)glycine

Cat. No.: B12817096
M. Wt: 289.32 g/mol
InChI Key: QXZSLEMYHCTAAK-UHFFFAOYSA-N
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Description

2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of tert-butyl bromoacetate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Hydrolysis: Removal of the Boc group results in the formation of the free amine.

    Substitution: Depending on the nucleophile used, the major products can vary, but typically involve the replacement of the tert-butoxy group with the nucleophile.

Scientific Research Applications

2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic procedures and can be selectively removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of complex molecules, such as peptides, without interference from the amine group .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl (Boc) protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

    Fmoc protected amino acids: Another class of protecting groups used in peptide synthesis, which are removed under basic conditions.

Uniqueness

2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity during synthetic procedures. This dual protection allows for more complex synthetic routes and the formation of intricate molecular structures .

Properties

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8-14(7-9(15)16)11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,16)

InChI Key

QXZSLEMYHCTAAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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